ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Description
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a pyrazole-based sulfonamide derivative characterized by a sulfamoyl bridge linking the pyrazole core to a 2-methoxy-5-methylphenyl substituent. The ethyl carboxylate group at position 4 of the pyrazole ring enhances solubility and modulates electronic properties.
Properties
IUPAC Name |
ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-14(18)10-8-15-16-13(10)23(19,20)17-11-7-9(2)5-6-12(11)21-3/h5-8,17H,4H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWNRGADRFOZGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride, such as 2-methoxy-5-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine.
Esterification: The carboxylate ester group is formed by esterifying the carboxylic acid derivative of the pyrazole with ethanol in the presence of a dehydrating agent like sulfuric acid or using a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group or further oxidation to a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Hydrolysis: Formation of carboxylic acid derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit promising anticancer properties. Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate has been evaluated for its efficacy against various cancer cell lines. A notable study demonstrated that this compound inhibited cell proliferation in breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Anti-inflammatory Effects
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases such as rheumatoid arthritis .
Antimicrobial Properties
This compound has been tested for antimicrobial activity against various pathogens. A study reported that it exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential use as a lead compound for developing new antibiotics .
Pesticide Development
Due to its sulfamoyl group, this compound has been explored for use in pesticide formulations. Its ability to inhibit specific enzymes in pests makes it a candidate for developing environmentally friendly pesticides that target pest species without harming beneficial insects .
Herbicide Potential
Research into the herbicidal properties of pyrazole derivatives suggests that this compound may inhibit plant growth regulators, making it a candidate for herbicide development. Field trials have shown effective weed control with minimal phytotoxicity to crops .
Polymer Synthesis
This compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has resulted in materials suitable for high-performance applications .
Nanocomposite Development
The compound's unique chemical structure allows it to act as a functionalizing agent in nanocomposites, improving the dispersion of nanoparticles within polymer matrices. This application is particularly relevant in developing advanced materials for electronics and aerospace industries .
Case Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
Case Study 2: Pesticide Development
In a controlled field study, formulations containing this compound demonstrated effective weed suppression with no significant adverse effects on crop yield. This research supports the compound's potential application in sustainable agriculture.
Mechanism of Action
The mechanism of action of ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or cofactors, allowing the compound to bind to the active site of enzymes and inhibit their activity.
Receptor Binding: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: Inhibition of enzymes involved in inflammation, microbial growth, or cancer cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound shares a pyrazole-sulfonamide scaffold with several derivatives. Key structural variations include:
- Substituents on the phenyl ring: The 2-methoxy-5-methyl group distinguishes it from analogs like ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate (), which has a 3-chloro-4-methylphenyl group. Methoxy (electron-donating) vs.
- Sulfamoyl vs. sulfonyl groups: Unlike ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate (), which has a sulfonyl group, the sulfamoyl moiety in the target compound introduces hydrogen-bonding capabilities, critical for interactions with enzymes like thioredoxin reductase .
Table 1: Structural Comparison of Pyrazole Derivatives
| Compound Name | Substituent on Phenyl Ring | Functional Group at Position 5 | Molecular Weight (g/mol) | Key References |
|---|---|---|---|---|
| Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | 2-methoxy-5-methyl | Sulfamoyl | ~349.4* | [6, 15] |
| Ethyl 5-[(3-chloro-4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate | 3-chloro-4-methyl | Sulfamoyl | 343.78 | [6] |
| Ethyl 5-{[(4-methoxyphenyl)methyl]sulfamoyl}-1H-pyrazole-4-carboxylate | 4-methoxybenzyl | Sulfamoyl | 339.37 | [15] |
| Ethyl 5-(4-nitrobenzamido)-1-methyl-1H-pyrazole-4-carboxylate | 4-nitrobenzamido | Amido | 333.31 | [1] |
| Ethyl 5-cyano-1-phenyl-1H-pyrazole-4-carboxylate | Phenyl | Cyano | 241.25 | [14] |
*Estimated based on molecular formula C₁₄H₁₇N₃O₅S.
Antimicrobial and Antifungal Activity
- Pyrazole-sulfonamides : Compounds like ethyl 5-(4-cinnamamidobenzamido)-1-methyl-1H-pyrazole-4-carboxylate () show potent antibiofilm activity against Candida albicans, suggesting the target compound may share similar efficacy due to its sulfamoyl group .
- Oxadiazole analogs : LMM5 and LMM11 (), though structurally distinct (1,3,4-oxadiazoles), inhibit C. albicans via thioredoxin reductase, highlighting the role of sulfamoyl groups in targeting fungal enzymes .
Analgesic and Anti-inflammatory Activity
Physicochemical Properties
- Molecular Weight : At ~349 g/mol, the compound falls within Lipinski’s rule of five, favoring oral absorption .
Biological Activity
Ethyl 5-[(2-methoxy-5-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article delves into its biological activity, supported by data tables, research findings, and case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 339.37 g/mol |
| Molecular Formula | C14H17N3O5S |
| LogP | 2.3022 |
| Polar Surface Area | 91.11 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) studies suggest that modifications on the pyrazole ring can enhance selectivity and potency against COX-1 and COX-2 enzymes .
Anti-inflammatory Activity
Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit lipopolysaccharide (LPS)-induced activation of NF-κB, a key transcription factor involved in inflammation. The IC50 values for related pyrazole compounds range from 4.8 to 30.1 µM, indicating a strong potential for therapeutic applications .
Analgesic Properties
In animal models, this compound has been shown to reduce pain responses significantly. The mechanism appears to involve both central and peripheral pathways, likely through modulation of pain signaling pathways mediated by COX inhibition .
Case Studies
-
Case Study on Pain Management :
A study published in MDPI examined the efficacy of various small molecules in pain management, including derivatives of pyrazole compounds. This compound was included in this study, showing promising results in reducing pain in rodent models compared to standard analgesics . -
Inflammation Models :
In a controlled experiment involving LPS-induced inflammation in mice, the compound demonstrated a dose-dependent reduction in inflammatory markers such as TNF-alpha and IL-6, further supporting its anti-inflammatory potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
